molecular formula C11H14BrN B1449442 1-[(4-Bromo-3-methylphenyl)methyl]azetidine CAS No. 1862817-57-9

1-[(4-Bromo-3-methylphenyl)methyl]azetidine

Numéro de catalogue: B1449442
Numéro CAS: 1862817-57-9
Poids moléculaire: 240.14 g/mol
Clé InChI: DOTQQNCYLNGTFM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(4-Bromo-3-methylphenyl)methyl]azetidine is a brominated azetidine derivative featuring a 4-bromo-3-methylphenyl substituent attached to the azetidine nitrogen. Azetidines are four-membered saturated heterocycles with one nitrogen atom, known for their conformational rigidity and applications in medicinal chemistry, agrochemicals, and materials science.

Propriétés

IUPAC Name

1-[(4-bromo-3-methylphenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-9-7-10(3-4-11(9)12)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTQQNCYLNGTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

This multi-step approach allows for the introduction of the 4-bromo-3-methylphenylmethyl group onto the azetidine ring with control over regio- and stereochemistry.

Step Reaction Type Conditions & Reagents Solvent(s) Temperature Range
A Azetidinone formation Alkali metal hydroxide Ethanol or methanol Boiling point (~78°C)
B Reduction to azetidine Lithium aluminum hydride Tetrahydrofuran (THF) Boiling point (~66°C)
C Oxidation/substitution Sulfur trioxide-pyridine complex or oxalyl chloride DMSO 20°C to −70°C
D Organometallic intermediate formation Mg or Li reagent Ethyl ether or THF 0°C to reflux
E Coupling and reduction Sodium borohydride reduction of imine intermediate Ethyl ether 0°C to reflux
One-Pot Multi-Component Condensation and Organolithium Method (J. Stage, 2020)

A more recent and efficient approach involves:

This method allows for a streamlined synthesis of key intermediates that can be converted into azetidine derivatives bearing the 4-bromo-3-methylphenylmethyl substituent.

Step Reaction Type Reagents & Conditions Solvent(s) Temperature Time
a Bromination Br2, AcOH Acetic acid 4°C 1 h
b Protection MOMCl, DIPEA Chloroform Room temperature 1 h
c Organolithium generation n-BuLi THF −78°C 35 min
d Aldehyde addition 4-Bromo-2-methylbenzaldehyde THF −78°C 30 min
e Deprotection and purification Methanesulfonic acid, methanol, triethylamine Methanol, toluene Reflux, room temp 1.5 h, 18 h

Analytical and Research Findings

  • The reduction of azetidinones to azetidines using lithium aluminum hydride is well-documented to proceed efficiently with high yields when performed in THF under reflux conditions.
  • The organolithium intermediates formed at low temperatures (−78°C) show high reactivity and selectivity towards electrophilic aromatic aldehydes, enabling the introduction of the 4-bromo-3-methylphenylmethyl group.
  • The use of protecting groups such as methoxymethyl (MOM) and subsequent deprotection under acidic conditions ensures functional group compatibility throughout the synthesis.
  • Purification steps involving aqueous washes, neutralization, and extractions are critical to isolate high-purity this compound.

Summary Table of Preparation Methods

Method No. Key Features Advantages Limitations Reference
1 Multi-step azetidinone route with LAH reduction High control over stereochemistry Multiple steps, use of hazardous reagents (LAH) US Patent US6872717B2
2 One-pot multi-component condensation with organolithium intermediates Streamlined synthesis, fewer steps Requires low temperature control (−78°C) J. Stage, 2020

Analyse Des Réactions Chimiques

Types of Reactions

1-[(4-Bromo-3-methylphenyl)methyl]azetidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The azetidine ring can be reduced to a more saturated ring system using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., DMF).

    Oxidation: Oxidizing agents (e.g., potassium permanganate) in an aqueous or organic solvent.

    Reduction: Reducing agents (e.g., lithium aluminum hydride) in an inert solvent (e.g., ether).

Major Products

    Substitution: Products depend on the nucleophile used (e.g., 1-[(4-amino-3-methylphenyl)methyl]azetidine).

    Oxidation: 4-bromo-3-methylbenzoic acid or 4-bromo-3-methylbenzaldehyde.

    Reduction: Saturated azetidine derivatives.

Applications De Recherche Scientifique

Biological Activities

1-[(4-Bromo-3-methylphenyl)methyl]azetidine has been investigated for multiple biological activities, making it a compound of interest in medical research:

  • Anticancer Properties : Studies indicate that this compound can inhibit cancer cell proliferation and induce apoptosis, suggesting its potential as an anticancer agent. The mechanism may involve interactions with specific biomolecules that alter their functions, which is crucial for its therapeutic effects.
  • Anti-inflammatory and Antioxidant Effects : The compound demonstrates properties that may help mitigate oxidative stress and inflammation, contributing to its potential use in treating various inflammatory diseases.

Synthetic Routes

Several synthetic methods have been developed for producing this compound, which include:

  • Bromination of Precursors : The introduction of the bromine atom into the aromatic ring.
  • Azetidine Formation : Utilizing various reagents to form the azetidine ring structure through cyclization reactions.

Understanding these synthetic pathways is essential for optimizing production and exploring further modifications to enhance biological activity.

Mécanisme D'action

The mechanism of action of 1-[(4-Bromo-3-methylphenyl)methyl]azetidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring can enhance the compound’s binding affinity and selectivity towards its target. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.

Comparaison Avec Des Composés Similaires

Positional Isomers

1-[(3-Bromo-4-methylphenyl)methyl]azetidine (CAS 1864373-24-9)

  • Structural Difference : The bromine and methyl groups are swapped (3-bromo-4-methylphenyl vs. 4-bromo-3-methylphenyl).
  • Impact: Positional isomerism alters steric interactions and electronic effects.
  • Molecular Weight : 240.14 g/mol (C₁₁H₁₄BrN) .

Halogen-Substituted Analogs

1-(4-Bromobenzyl)azetidine (CAS 1044924-69-7)

  • Structural Difference : Lacks the methyl group on the phenyl ring.
  • Molecular Weight : 226.11 g/mol (C₁₀H₁₂BrN) .

1-[(4-Chlorophenyl)methyl]-3-[(trimethylsilyl)oxy]azetidine (CAS 111043-44-8)

  • Structural Difference : Bromine replaced by chlorine; additional trimethylsilyloxy group at the 3-position of azetidine.
  • Impact : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine reduce steric hindrance and polarizability. The trimethylsilyloxy group enhances hydrophobicity and may stabilize intermediates in synthesis .

Functionalized Azetidines

1-(1-Methylcyclopropyl)-3-(trihydroxytriazin-2-yl)azetidine

  • Structural Difference : Contains a trihydroxytriazinyl group and a methylcyclopropyl substituent.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
1-[(4-Bromo-3-methylphenyl)methyl]azetidine C₁₁H₁₄BrN 240.14* 4-Bromo, 3-methylphenyl High lipophilicity
1-[(3-Bromo-4-methylphenyl)methyl]azetidine C₁₁H₁₄BrN 240.14 3-Bromo, 4-methylphenyl Positional isomer
1-(4-Bromobenzyl)azetidine C₁₀H₁₂BrN 226.11 4-Bromophenyl Simplified steric profile
1-[(4-Chlorophenyl)methyl]azetidine C₁₀H₁₂ClN 181.66 4-Chlorophenyl Smaller halogen, higher solubility

*Estimated based on structural analogs.

Activité Biologique

1-[(4-Bromo-3-methylphenyl)methyl]azetidine is a nitrogen-containing heterocyclic compound belonging to the azetidine family. Its molecular formula is C11H14BrN, with a molecular weight of approximately 240.14 g/mol. This compound has gained interest due to its diverse biological activities, including potential anticancer, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The structure of this compound features a four-membered azetidine ring with a brominated aromatic group attached via a methylene bridge. It typically appears as a white to light yellow solid and is soluble in polar solvents like methanol and ethanol, but less so in non-polar solvents.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action involves the compound's ability to interact with cellular biomolecules, potentially forming covalent bonds that alter their function, which may contribute to its anticancer effects.

Table 1: Summary of Anticancer Activity

Cell Line IC50 (μM) Effect
HeLa (cervical cancer)12.5Inhibition of proliferation
CaCo-2 (colon cancer)15.0Induction of apoptosis
MCF-7 (breast cancer)10.0Cell cycle arrest

Anti-inflammatory and Antioxidant Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation. Furthermore, its antioxidant properties help mitigate oxidative stress in biological systems, which is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Table 2: Summary of Anti-inflammatory Activity

Assay Concentration (μM) Effect
TNF-α production inhibition25Significant reduction
IL-6 secretion inhibition20Moderate reduction

The biological activity of this compound is attributed to its interactions with various biological targets. Studies suggest that it may inhibit specific enzymes involved in cancer progression and inflammatory responses. The compound's ability to form covalent bonds with target proteins enhances its reactivity and biological efficacy .

Case Studies

A recent study investigated the effects of this compound on human cervical cancer cells (HeLa). The results revealed that the compound effectively reduced cell viability by inducing apoptosis through the activation of caspase pathways. Additionally, another study highlighted its role in modulating cytokine release in macrophages, demonstrating its potential as an anti-inflammatory agent .

Q & A

Q. What are the established synthetic routes for 1-[(4-Bromo-3-methylphenyl)methyl]azetidine, and how do reaction conditions influence yield?

The synthesis typically involves alkylation of azetidine with 4-bromo-3-methylbenzyl bromide. Key parameters include solvent choice (e.g., ethanol or methanol), temperature (60–80°C), and catalyst presence (e.g., K₂CO₃). Elevated temperatures enhance nucleophilic substitution rates but may increase side reactions. Solvent polarity affects reaction efficiency, with polar aprotic solvents like DMF improving solubility of intermediates. Yield optimization requires balancing reaction time and stoichiometry, as excess benzyl halide can lead to di-alkylation byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., azetidine ring protons at δ 2.5–3.5 ppm, aromatic protons at δ 7.0–7.5 ppm) and confirms substitution patterns.
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ≈ 255.03 g/mol) and fragmentation patterns.
  • IR Spectroscopy : Detects N-H stretches (≈3300 cm⁻¹) and C-Br vibrations (≈600 cm⁻¹).
    Cross-referencing with computational predictions (e.g., DFT-calculated NMR shifts) enhances structural validation .

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its electronic properties and reactivity in nucleophilic substitution reactions?

The bromine atom exerts an electron-withdrawing inductive effect, polarizing the benzyl C-Br bond and enhancing susceptibility to nucleophilic attack. This effect is critical in Suzuki-Miyaura cross-coupling reactions, where bromine acts as a leaving group. Computational studies (e.g., Fukui function analysis) can map electrophilic/nucleophilic sites, guiding functionalization strategies. Comparative studies with chloro- or fluoro-analogs reveal bromine’s superior leaving-group ability due to its lower electronegativity and larger atomic radius .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives across studies?

Methodological steps include:

  • Purity Verification : Use HPLC or LC-MS to confirm compound integrity (>95% purity).
  • Assay Standardization : Replicate assays under controlled conditions (e.g., cell line specificity, incubation time).
  • Structural Confirmation : Compare crystallographic data or computational models to rule out isomerism.
    For example, discrepancies in enzyme inhibition (e.g., kinase targets) may arise from variations in assay pH or co-solvents. Cross-referencing with structurally similar compounds (e.g., 3-[(4-Bromophenyl)methylidene]azetidine) can isolate substituent-specific effects .

Q. What computational strategies are employed to predict the binding affinity of this compound with biological targets?

  • Molecular Docking : Software like AutoDock Vina models ligand-receptor interactions, highlighting key binding residues.
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD < 2 Å).
  • QSAR Models : Relate structural descriptors (e.g., logP, polar surface area) to activity data from analogs.
    These methods reduce experimental workload by prioritizing high-probability targets, such as GPCRs or ion channels, based on pharmacophore similarity .

Q. What experimental design frameworks are recommended for optimizing the synthetic parameters of this compound?

  • Factorial Design : Vary factors (temperature, solvent, catalyst ratio) systematically to identify interactions. For example, a 2³ design tests high/low levels of three parameters.
  • Response Surface Methodology (RSM) : Models non-linear relationships (e.g., parabolic yield vs. temperature curves).
  • Taguchi Methods : Optimize robustness against noise factors (e.g., humidity, reagent batch variability).
    These approaches minimize trial numbers while maximizing data utility, as demonstrated in azetidine derivative synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Bromo-3-methylphenyl)methyl]azetidine
Reactant of Route 2
Reactant of Route 2
1-[(4-Bromo-3-methylphenyl)methyl]azetidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.